Nonaethylenel di(p-toluenesulfonate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

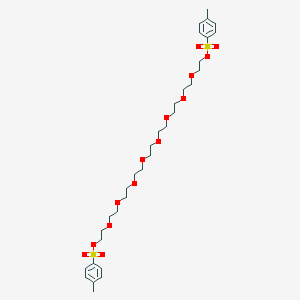

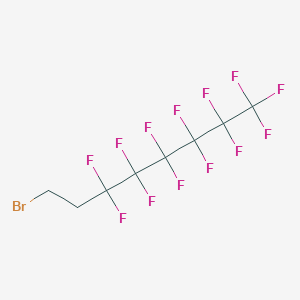

Nonaethylenel di(p-toluenesulfonate) is a chemical compound with the molecular formula C32H50O14S2 . It is used in various chemical reactions and has been mentioned in the context of pharmaceutical testing .

Molecular Structure Analysis

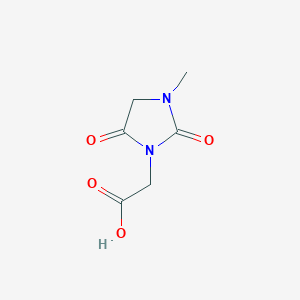

The molecular structure of Nonaethylenel di(p-toluenesulfonate) consists of a long chain of ethylene glycol units (nonaethylene glycol) with p-toluenesulfonate groups attached at both ends .

Chemical Reactions Analysis

While specific chemical reactions involving Nonaethylenel di(p-toluenesulfonate) are not detailed in the available resources, p-Toluenesulfonic acid, a related compound, has been used as a catalyst for various chemical transformations .

Physical And Chemical Properties Analysis

Nonaethylenel di(p-toluenesulfonate) has a molecular weight of 722.86 and a predicted density of 1.216±0.06 g/cm3 . More detailed physical and chemical properties are not available in the current resources .

科学研究应用

-

Field: Organic Chemistry

- Application : Synthesis of octa (ethylene glycol) p-toluenesulfonate .

- Method : A detailed synthetic procedure for monodisperse octa (ethylene glycol) p-toluenesulfonate, a member of the heterobifunctional oligo (ethylene glycol) derivatives family, was reported. The method offers completely chromatography-free workup and purification .

- Results : This resulted in higher yields and a lower cost than any of the alternative strategies .

-

Field: Pharmaceutical Chemistry

- Application : Quantitation of p-toluenesulfonates genotoxic impurities in an active pharmaceutical ingredient .

- Method : High performance liquid chromatography with UV detection (HPLC-UV) is the preferred analytical method for quantitation of impurities in drug substance .

- Results : This method allows for the accurate monitoring and quantification of p-toluenesulfonates, which are carcinogenic, both during the process and in the final control of the drug substance .

-

Field: Biochemistry

-

Field: Inorganic Chemistry

- Application : Synthesis of transition metal p-toluenesulfonates .

- Method : The synthesis of transition metal p-toluenesulfonates was carried out directly from the metal and p-toluenesulfonic acid under an inert atmosphere . This method is easy to carry out and affords products that are completely free of contaminating counterions .

- Results : The presence of excess metal provides a reducing environment, so that divalent products are obtained for all first-row transition metals except for Ti and V, which form trivalent products under these reaction conditions .

-

Field: Organic Chemistry

-

Field: Organic Chemistry

-

Field: Inorganic Chemistry

- Application : Synthesis of transition metal p-toluenesulfonates .

- Method : The synthesis of transition metal p-toluenesulfonates was carried out directly from the metal and p-toluenesulfonic acid under an inert atmosphere . This method is easy to carry out and affords products that are completely free of contaminating counterions .

- Results : The presence of excess metal provides a reducing environment, so that divalent products are obtained for all first-row transition metals except for Ti and V, which form trivalent products under these reaction conditions .

-

Field: Organic Chemistry

- Application : Multigram chromatography-free synthesis of octa (ethylene glycol) p-toluenesulfonate .

- Method : A detailed synthetic procedure for monodisperse octa (ethylene glycol) p-toluenesulfonate, a member of the heterobifunctional oligo (ethylene glycol) derivatives family, was reported . The method offers completely chromatography-free workup and purification .

- Results : This resulted in higher yields and a lower cost than any of the alternative strategies .

-

Field: Organic Chemistry

- Application : p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids .

- Method : For protection, carboxylic acid functional groups are often benzylated using p-toluenesulfonic acid catalysed Fischer-Speier esterification reaction .

- Results : Such reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .

未来方向

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O14S2/c1-29-3-7-31(8-4-29)47(33,34)45-27-25-43-23-21-41-19-17-39-15-13-37-11-12-38-14-16-40-18-20-42-22-24-44-26-28-46-48(35,36)32-9-5-30(2)6-10-32/h3-10H,11-28H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKNYSIQTXQRSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nonaethylenel di(p-toluenesulfonate) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)